molecular formula C20H20N4O3 B11266795 N-(3-(furan-2-yl)propyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

N-(3-(furan-2-yl)propyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B11266795
M. Wt: 364.4 g/mol
InChI Key: DLROVMFXNGVDPB-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)PROPYL]-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE is a complex organic compound that features a furan ring, a pyrimidoindole core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)PROPYL]-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-yl propylamine, which is then reacted with a pyrimidoindole derivative under specific conditions to form the final product. Key steps include:

    Formation of Furan-2-yl Propylamine: This can be achieved through the reaction of furan-2-carboxaldehyde with propylamine in the presence of a reducing agent.

    Coupling Reaction: The furan-2-yl propylamine is then coupled with a pyrimidoindole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

    Acetylation: The final step involves acetylation of the coupled product to introduce the acetamide group, typically using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)PROPYL]-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furan-2-yl propionic acid derivatives.

    Reduction: Formation of alcohol derivatives from the carbonyl group.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[3-(FURAN-2-YL)PROPYL]-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)PROPYL]-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of a furan ring, pyrimidoindole core, and acetamide group in N-[3-(FURAN-2-YL)PROPYL]-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide

InChI

InChI=1S/C20H20N4O3/c1-13-6-7-16-15(10-13)18-19(23-16)20(26)24(12-22-18)11-17(25)21-8-2-4-14-5-3-9-27-14/h3,5-7,9-10,12,23H,2,4,8,11H2,1H3,(H,21,25)

InChI Key

DLROVMFXNGVDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCCCC4=CC=CO4

Origin of Product

United States

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